Cas no 4504-94-3 (3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one)

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is a fluorinated heterocyclic compound featuring a dibenzooxepin core structure with a trifluoromethyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The dibenzooxepin scaffold offers structural rigidity, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined chemical reactivity allows for selective functionalization, enabling further derivatization for applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one structure
4504-94-3 structure
Product name:3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
CAS No:4504-94-3
MF:C15H9F3O2
Molecular Weight:278.2260
MDL:MFCD10565665
CID:823960
PubChem ID:57350042

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one 化学的及び物理的性質

名前と識別子

    • 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
    • 3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one
    • 3-(trifluoromethyl)-Dibenz[b,e]oxepin-11(6H)-one
    • DIBENZ[B,E]OXEPIN-11(6H)-ONE,3-(TRIFLUOROMETHYL)-
    • DIBENZ[B,E]OXEPIN-11(6H)-ONE, 3-(TRIFLUOROMETHYL)-
    • SY034402
    • AX8215987
    • ST24022640
    • AM20040501
    • 4504-94-3
    • DS-2118
    • DTXSID00722038
    • CS-0155917
    • C75222
    • AKOS015999849
    • 6-(TRIFLUOROMETHYL)-9-OXATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,12,14-HEXAEN-2-ONE
    • 6-(TRIFLUOROMETHYL)-9-OXATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6,12,14-HEXAEN-2-ONE
    • C15H9F3O2
    • 6-(trifluoromethyl)-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
    • MFCD10565665
    • MDL: MFCD10565665
    • インチ: 1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2
    • InChIKey: LJXVSEITOIGFPP-UHFFFAOYSA-N
    • SMILES: FC(C1C([H])=C([H])C2C(C3=C([H])C([H])=C([H])C([H])=C3C([H])([H])OC=2C=1[H])=O)(F)F

計算された属性

  • 精确分子量: 278.05500
  • 同位素质量: 278.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • Boiling Point: 394.2±42.0℃ at 760 mmHg
  • PSA: 26.30000
  • LogP: 3.82880

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74190-250mg
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
250mg
¥293.0 2023-09-06
Alichem
A019097108-5g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
5g
$588.00 2023-09-01
Alichem
A019097108-10g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
10g
$1010.00 2023-09-01
Ambeed
A130702-1g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
1g
$251.0 2024-08-02
Ambeed
A130702-5g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
5g
$789.0 2024-08-02
eNovation Chemicals LLC
D959599-1g
DIBENZ[B,E]OXEPIN-11(6H)-ONE, 3-(TRIFLUOROMETHYL)-
4504-94-3 98%
1g
$235 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74190-5g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
5g
¥3518.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T842906-250mg
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 98%
250mg
727.20 2021-05-17
Fluorochem
217029-1g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
4504-94-3 95%
1g
£143.00 2022-02-28
abcr
AB438697-1g
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one; .
4504-94-3
1g
€446.90 2025-02-27

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one 関連文献

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-oneに関する追加情報

Introduction to 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS No. 4504-94-3)

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 4504-94-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. Its molecular framework consists of a fused oxepine ring system substituted with a trifluoromethyl group, which imparts unique electronic and steric properties. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the quest to address unmet medical needs.

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is a key feature that enhances its pharmacological potential. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule to biological targets. This modification has been widely exploited in drug design to improve metabolic stability, lipophilicity, and overall bioavailability. Recent studies have demonstrated that trifluoromethyl-substituted compounds often exhibit enhanced binding interactions with enzymes and receptors, making them promising candidates for therapeutic intervention.

From a structural perspective, the dibenzo[b,e]oxepin core of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one provides a rigid scaffold that can be further functionalized to target specific biological pathways. The oxepine ring system is known for its ability to interact with various biological macromolecules, including proteins and nucleic acids. This structural motif has been explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The introduction of the trifluoromethyl group at the 3-position further refines its pharmacological profile, enhancing its potential as a lead compound for drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of derivatives of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one. These computational approaches allow researchers to predict the binding modes of the compound with target proteins, identify key interaction sites, and optimize its pharmacokinetic properties. Such methodologies have been instrumental in accelerating the discovery of novel therapeutic agents with improved efficacy and reduced toxicity.

In vitro studies have revealed that derivatives of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one exhibit promising activity against various disease-related targets. For instance, some derivatives have shown inhibitory effects on kinases involved in cancer progression, suggesting their potential as anticancer agents. Additionally, modifications to the molecular structure have led to compounds with anti-inflammatory properties, making them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.

The synthesis of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one and its derivatives involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity. These synthetic strategies are crucial for producing complex molecules with high purity and structural integrity.

The pharmacological evaluation of 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one derivatives has been complemented by preclinical studies in animal models. These studies provide insights into the compound's efficacy, safety profile, and potential side effects before human trials are initiated. The results from these preclinical investigations have guided the optimization of lead compounds toward clinical development.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the process of identifying novel therapeutics. AI algorithms can analyze vast datasets to predict the biological activity of compounds like 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one, thereby expediting the identification of promising candidates for further investigation. These technologies have enabled researchers to explore complex chemical spaces more efficiently, leading to faster development cycles for new drugs.

The future prospects for 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one and its derivatives remain promising as ongoing research continues to uncover new therapeutic applications. Innovations in synthetic chemistry, computational modeling, and AI-driven drug discovery are expected to further enhance the development pipeline for this class of compounds. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological processes.

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